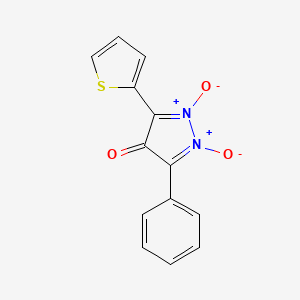
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide is a chemical compound with the molecular formula C13H8N2O3S and a molecular weight of 272.28 This compound is characterized by its unique structure, which includes a pyrazolone ring substituted with phenyl and thienyl groups, and an additional dioxide functionality
準備方法
The synthesis of 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a diketone, followed by oxidation to introduce the dioxide functionality. Industrial production methods may vary, but they generally follow similar principles, often optimized for yield and purity.
化学反応の分析
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen functionalities, potentially converting the dioxide to other forms.
Substitution: The phenyl and thienyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用機序
The mechanism by which 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, influencing biological pathways and chemical reactions. The exact pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar compounds to 4H-Pyrazol-4-one, 3-phenyl-5-(2-thienyl)-, 1,2-dioxide include other pyrazolone derivatives with different substituents. These compounds share a common pyrazolone core but differ in their functional groups, leading to variations in reactivity and applications. The uniqueness of this compound lies in its specific substitution pattern and dioxide functionality, which confer distinct chemical and biological properties.
特性
CAS番号 |
61572-38-1 |
|---|---|
分子式 |
C13H8N2O3S |
分子量 |
272.28 g/mol |
IUPAC名 |
1,2-dioxido-3-phenyl-5-thiophen-2-ylpyrazole-1,2-diium-4-one |
InChI |
InChI=1S/C13H8N2O3S/c16-13-11(9-5-2-1-3-6-9)14(17)15(18)12(13)10-7-4-8-19-10/h1-8H |
InChIキー |
CMLVDMZOURAOGF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=[N+]([N+](=C(C2=O)C3=CC=CS3)[O-])[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


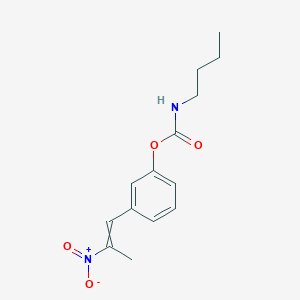
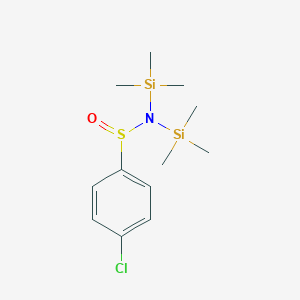


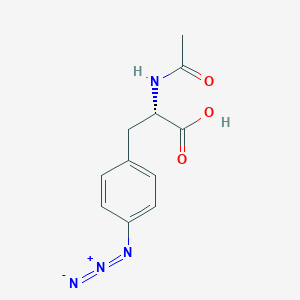
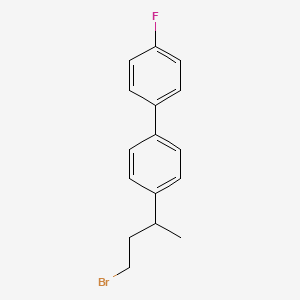

![Propanamide, N-ethyl-3-[[2-[methyl(phenylmethyl)amino]ethyl]amino]-](/img/structure/B14587395.png)
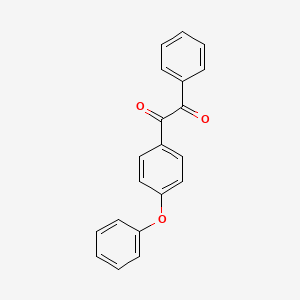
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)

![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)

